molecular formula C16H26N2 B247594 N-BENZYL-N-(1-ISOPROPYL-4-PIPERIDYL)-N-METHYLAMINE

N-BENZYL-N-(1-ISOPROPYL-4-PIPERIDYL)-N-METHYLAMINE

Cat. No.: B247594
M. Wt: 246.39 g/mol
InChI Key: DMNFRUBLQLMLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-N-(1-ISOPROPYL-4-PIPERIDYL)-N-METHYLAMINE is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(1-ISOPROPYL-4-PIPERIDYL)-N-METHYLAMINE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution Reactions: The piperidine ring is then subjected to substitution reactions to introduce the benzyl, methyl, and isopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(1-ISOPROPYL-4-PIPERIDYL)-N-METHYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-BENZYL-N-(1-ISOPROPYL-4-PIPERIDYL)-N-METHYLAMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-N-(1-ISOPROPYL-4-PIPERIDYL)-N-METHYLAMINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N-(1-ISOPROPYL-4-PIPERIDYL)-N-METHYLAMINE is unique due to the presence of the piperidine ring with specific substitutions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

N-benzyl-N-methyl-1-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C16H26N2/c1-14(2)18-11-9-16(10-12-18)17(3)13-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3

InChI Key

DMNFRUBLQLMLAO-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)N(C)CC2=CC=CC=C2

Canonical SMILES

CC(C)N1CCC(CC1)N(C)CC2=CC=CC=C2

Origin of Product

United States

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